3-chloro-5-{[(E)-2-fluoroethenyl]sulfanyl}benzoic acid
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Overview
Description
3-chloro-5-{[(E)-2-fluoroethenyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C9H6ClFO2S It is a derivative of benzoic acid, featuring a chloro group at the 3-position, a fluorovinylthio group at the 5-position, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-{[(E)-2-fluoroethenyl]sulfanyl}benzoic acid typically involves the introduction of the chloro, fluorovinylthio, and carboxylic acid groups onto a benzene ring. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-chlorobenzoic acid.
Fluorovinylthio Group Introduction: The fluorovinylthio group can be introduced via a nucleophilic substitution reaction using a fluorovinylthiol reagent under basic conditions.
Final Product Formation: The intermediate product is then subjected to further reactions to introduce the carboxylic acid group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-{[(E)-2-fluoroethenyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-chloro-5-{[(E)-2-fluoroethenyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-5-{[(E)-2-fluoroethenyl]sulfanyl}benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorovinylthio group can enhance its binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-{[(E)-2-fluoroethenyl]sulfanyl}benzoic acid: Unique due to the presence of both chloro and fluorovinylthio groups.
3-chlorobenzoic acid: Lacks the fluorovinylthio group, resulting in different chemical and biological properties.
5-{[(E)-2-fluoroethenyl]sulfanyl}benzoic acid: Lacks the chloro group, which can affect its reactivity and applications.
Uniqueness
The combination of the chloro and fluorovinylthio groups in this compound imparts unique chemical properties, such as enhanced reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-5-[(E)-2-fluoroethenyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2S/c10-7-3-6(9(12)13)4-8(5-7)14-2-1-11/h1-5H,(H,12,13)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGPMXBGTAPDGV-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1SC=CF)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1S/C=C/F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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